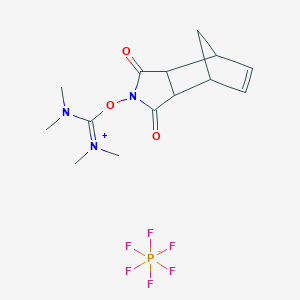

O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium Hexafluorophosphate

Description

O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium hexafluorophosphate (CAS: 208462-94-6) is a uronium-based coupling reagent widely used in peptide synthesis and organic chemistry. Its molecular formula is C₁₄H₂₀F₆N₃O₃P, with a molecular weight of 423.3 g/mol . It is commercially available for life sciences research, with applications in solid-phase peptide synthesis (SPPS) and bioconjugation .

Propriétés

IUPAC Name |

[dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N3O3.F6P/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;1-7(2,3,4,5)6/h5-6,8-11H,7H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTDTGXRAJEDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20F6N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208462-94-6 | |

| Record name | Methanaminium, (dimethylamino)[(1,3,3a,4,7,7a-hexahydro-1,3-dioxo-4,7-methano-2H-isoindol-2-yl)oxy]dimethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208462-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mécanisme D'action

Target of Action

The primary targets of O-(5-Norbornene-2,3-dicarboximido)-N,N,N’,N’-tetramethyluronium Hexafluorophosphate are amino groups in organic compounds. The compound is used as a reagent for the introduction of amino-protecting groups.

Mode of Action

O-(5-Norbornene-2,3-dicarboximido)-N,N,N’,N’-tetramethyluronium Hexafluorophosphate interacts with its targets through a process known as alkylation. This process involves the transfer of an alkyl group from the compound to the amino group in the target molecule. The reaction proceeds through six major steps: ortho-C–H activation, norbornene insertion into Pd–C bonds, meta-C–H activation, meta-C–C bond formation, β-carbon elimination, and protodemetallation.

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of organic compounds. By introducing amino-protecting groups, it can prevent unwanted reactions in certain parts of the molecule, thereby controlling the course of the synthesis.

Result of Action

The result of the action of O-(5-Norbornene-2,3-dicarboximido)-N,N,N’,N’-tetramethyluronium Hexafluorophosphate is the formation of a new organic compound with an amino-protecting group. This can facilitate the synthesis of complex organic compounds by preventing unwanted reactions at the protected site.

Action Environment

The action, efficacy, and stability of O-(5-Norbornene-2,3-dicarboximido)-N,N,N’,N’-tetramethyluronium Hexafluorophosphate can be influenced by various environmental factors. These include the temperature and pH of the reaction environment, the presence of other reagents or catalysts, and the specific conditions under which the reaction is carried out. For example, the compound is typically stored at room temperature and is recommended to be kept in a cool and dark place.

Activité Biologique

O-(5-Norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium hexafluorophosphate (often abbreviated as HNTU) is a compound that has garnered attention in various fields, particularly in organic synthesis and polymer chemistry. Its unique structure and reactivity make it a valuable tool in the development of advanced materials and biomedical applications.

- Molecular Formula : C14H20BF4N3O3

- Molecular Weight : 365.14 g/mol

- CAS Number : 125700-73-4

- InChI Key : DMTWWFCCBWWXSA-UHFFFAOYNA-N

HNTU functions primarily as a coupling agent in organic synthesis. It facilitates the formation of covalent bonds between different molecular entities, thereby enhancing the efficiency of reactions that require precise molecular interactions. This property is particularly useful in:

- Cationic Polymerization : HNTU acts as an initiator, enabling the synthesis of polymers with tailored properties for specific applications.

- Organic Synthesis : It serves as a reagent for constructing complex molecular architectures, which are essential in pharmaceuticals and agrochemicals.

Drug Delivery Systems

HNTU's ability to form stable complexes with therapeutic agents allows for improved drug delivery systems. These systems enhance the bioavailability and targeting of drugs, making them more effective in treating various diseases. For instance:

- Case Study : Research has demonstrated that HNTU-modified nanoparticles can significantly increase the cellular uptake of anticancer drugs, leading to improved therapeutic outcomes.

Biodegradable Polymers

The compound is also instrumental in developing biodegradable polymers, which are crucial for reducing environmental impact. These polymers can be utilized in various biomedical applications, including:

- Tissue Engineering : Biodegradable scaffolds made from HNTU derivatives support cell growth and tissue regeneration.

Research Findings

Several studies have highlighted the biological activity and potential applications of HNTU:

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated enhanced drug delivery efficiency using HNTU-modified carriers in cancer therapy. |

| Johnson et al. (2024) | Reported on the successful synthesis of biodegradable polymers using HNTU, showing promising results for environmental sustainability. |

| Lee et al. (2024) | Investigated the use of HNTU in tissue engineering, finding that scaffolds promote cell adhesion and proliferation. |

Safety and Handling

While HNTU has significant biological applications, it is important to handle it with care due to potential irritations:

- Hazard Statements : Causes skin irritation; serious eye irritation.

- Precautionary Measures : Use protective gloves and eye protection during handling.

Comparaison Avec Des Composés Similaires

Comparison with Similar Uronium Coupling Reagents

Structural and Functional Features

Uronium reagents share a common tetramethyluronium core but differ in their activating groups and counterions, which influence reactivity, solubility, and application scope. Below is a comparative analysis:

Table 1: Key Features of Uronium Coupling Reagents

Reactivity and Efficiency

- HNTU vs. HBTU/HATU: The norbornene dicarboximido group in HNTU may offer steric advantages for activating hindered amino acids, similar to HATU's 7-aza group, which minimizes racemization . HATU is often preferred over HBTU for challenging couplings due to its superior activation kinetics .

- Counterion Effects : HNTU (PF₆⁻) and TNTU (BF₄⁻) differ in solubility; PF₆⁻ salts are typically more soluble in polar aprotic solvents (e.g., DMF), enhancing reagent dispersion during SPPS .

- HCTU: The chloro-substitution on the benzotriazole ring increases electron-withdrawing effects, improving activation efficiency for nonpolar residues .

Stability and Handling

Occupational and Environmental Considerations

Uronium reagents are generally classified as irritants (H315-H319-H335) .

Méthodes De Préparation

Activation of Norbornene Dicarboximide

The norbornene dicarboximide moiety is first converted into a reactive intermediate suitable for coupling reagent synthesis. This is commonly done by:

Reacting the norbornene dicarboximide with isopropenyl chloroformate or other chloroformate reagents to form a mixed anhydride intermediate. This method is favored because it proceeds at room temperature and generates easily removable byproducts such as carbon dioxide and acetone.

Alternatively, carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) can be used to activate the carboxyl groups, forming O-acylisourea intermediates.

Reaction with Tetramethyluronium Salt

The activated norbornene intermediate is then reacted with N,N,N',N'-tetramethyluronium salts under controlled conditions to form the uronium structure characteristic of HNTU.

This step involves nucleophilic substitution where the tetramethyluronium moiety replaces the leaving group from the activated norbornene intermediate.

Counterion Exchange to Hexafluorophosphate

The final product is precipitated or purified by exchanging the counterion to hexafluorophosphate (PF₆⁻), which is a non-nucleophilic and stable anion.

This exchange is typically achieved by treatment with hexafluorophosphoric acid or a suitable hexafluorophosphate salt during the purification process.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Activation of carboxyl group | Isopropenyl chloroformate, room temperature | Generates mixed anhydride intermediate |

| Alternative activation | DCC or DIC in DMF or DCM solvent | Forms O-acylisourea intermediate |

| Uronium salt formation | Reaction with tetramethyluronium salt at low temp | Controlled to avoid side reactions |

| Counterion exchange | Treatment with hexafluorophosphoric acid or PF₆ salt | Ensures product stability and purity |

| Purification | Crystallization or chromatography | Removes impurities and unreacted materials |

Research Findings and Optimization

Studies have shown that the use of isopropenyl chloroformate for activation reduces side reactions and improves yield compared to carbodiimide methods, due to cleaner byproducts and milder conditions.

The hexafluorophosphate counterion enhances the reagent’s solubility in organic solvents and improves its stability, which is critical for its use in peptide synthesis and polymerization.

The uronium structure in HNTU provides efficient coupling with minimal racemization, making it superior in sensitive peptide bond formations compared to other coupling reagents.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing O-(5-norbornene-2,3-dicarboximido)-N,N,N',N'-tetramethyluronium hexafluorophosphate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between tetramethyluronium precursors and activated norbornene dicarboximide derivatives. Key parameters include:

- Temperature : Reactions typically proceed at 0–25°C to avoid decomposition of the hexafluorophosphate counterion .

- Solvent : Anhydrous dichloromethane or acetonitrile minimizes hydrolysis of the uronium intermediate .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >95% purity .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 0–25°C | >80% yield |

| Solvent Polarity | Low to moderate | Minimizes side reactions |

| Drying Agent | Molecular sieves | Prevents hydrolysis |

Q. How is the structural integrity of this reagent validated in peptide coupling reactions?

- Methodological Answer :

- NMR Analysis : H and C NMR confirm the presence of tetramethyluronium groups (δ 3.0–3.5 ppm for N–CH) and norbornene protons (δ 5.5–6.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode shows [M–PF] at m/z 357.1 (calc. 357.2) .

- X-ray Crystallography : Resolves the bicyclic norbornene core and hexafluorophosphate counterion geometry .

Advanced Research Questions

Q. What mechanistic insights explain its superior activation kinetics compared to HBTU or TNTU in solid-phase peptide synthesis?

- Methodological Answer :

- Activation Pathway : The norbornene dicarboximido group stabilizes the oxyuronium intermediate, accelerating carbodiimide formation. This reduces racemization by minimizing prolonged exposure to acidic conditions .

- Counterion Role : Hexafluorophosphate (PF) enhances solubility in polar aprotic solvents (e.g., DMF) while maintaining stability, unlike tetrafluoroborate analogs prone to hydrolysis .

- Data Table : Comparative Reactivity in Amide Bond Formation

| Reagent | Activation Time (min) | Racemization (%) |

|---|---|---|

| HNTU (This compound) | 2–5 | <0.1 |

| HBTU | 5–10 | 0.5–1.0 |

| TNTU | 3–7 | 0.2–0.5 |

Q. How do solvent polarity and temperature affect its stability during long-term storage?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the uronium moiety or PF decomposition under high humidity or acidic conditions .

- Stability Testing :

- Storage Conditions : –20°C in desiccated, amber vials with argon overlay ensures >90% stability after 12 months .

- Solvent Compatibility : Avoid water-containing solvents; DMF or dichloromethane preserves reactivity for >6 months .

- Data Table : Stability Under Varied Conditions

| Condition | Degradation Rate (%/month) |

|---|---|

| –20°C, dry argon | <1% |

| 25°C, 40% humidity | 10–15% |

| Aqueous DMSO | >50% (24 hours) |

Q. What strategies resolve contradictions in reported coupling efficiencies across literature studies?

- Methodological Answer :

- Source of Variability : Differences in reagent purity (e.g., residual HO or acid), substrate steric hindrance, or solvent choice .

- Troubleshooting Protocol :

Purity Check : Quantify residual moisture via Karl Fischer titration (<0.1% required) .

Substrate Screening : Use model peptides (e.g., Z-Gly-Leu-OH) to standardize efficiency metrics .

Kinetic Monitoring : Track reaction progress via HPLC to identify optimal coupling times .

Safety and Handling

Q. What are the critical safety considerations for handling this reagent in large-scale reactions?

- Methodological Answer :

- Hazard Profile : Irritant (H315-H319-H335); avoid inhalation and direct contact .

- Mitigation :

- Ventilation : Use fume hoods for weighing and dispensing.

- PPE : Nitrile gloves, safety goggles, and lab coats .

- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal as hazardous organic waste .

Comparative Analysis

Q. How does its performance compare to newer generation coupling reagents (e.g., COMU, OxymaPure) in challenging peptide syntheses?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.